molecular formula C21H30O8 B14546727 Hymenolane CAS No. 62121-29-3

Hymenolane

Cat. No.: B14546727
CAS No.: 62121-29-3
M. Wt: 410.5 g/mol
InChI Key: XUCKYCQJMPCOTH-TZCKWNCHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hymenolane involves the extraction from the plant Hymenoxys odorata. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily obtained through natural extraction methods. advancements in synthetic biology and chemical engineering may pave the way for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions

Hymenolane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of hymenolane involves its interaction with cellular components. It acts as a bifunctional alkylating agent, forming adducts with guanine residues in DNA. This interaction can lead to DNA cross-linking, which disrupts cellular processes and induces cytotoxic effects . The molecular targets and pathways involved in this compound’s action include DNA alkylation and inhibition of DNA repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Hymenolane

This compound’s unique structural features, such as the distorted twisted-boat conformation of its seven-membered ring and the presence of multiple acetate groups, distinguish it from other sesquiterpene lactones. These structural characteristics contribute to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

62121-29-3

Molecular Formula

C21H30O8

Molecular Weight

410.5 g/mol

IUPAC Name

[(1S,3aR,5R,5aS,6R,7R,8R,8aS,9aR)-7,8-diacetyloxy-1,5,8a-trimethyl-2-oxo-1,3a,4,5,5a,6,7,8,9,9a-decahydroazuleno[6,5-b]furan-6-yl] acetate

InChI

InChI=1S/C21H30O8/c1-9-7-15-14(10(2)20(25)29-15)8-21(6)16(9)17(26-11(3)22)18(27-12(4)23)19(21)28-13(5)24/h9-10,14-19H,7-8H2,1-6H3/t9-,10+,14-,15-,16-,17-,18-,19+,21+/m1/s1

InChI Key

XUCKYCQJMPCOTH-TZCKWNCHSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@H]([C@H]([C@@H]3OC(=O)C)OC(=O)C)OC(=O)C)C)[C@@H](C(=O)O2)C

Canonical SMILES

CC1CC2C(CC3(C1C(C(C3OC(=O)C)OC(=O)C)OC(=O)C)C)C(C(=O)O2)C

Origin of Product

United States

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